molecular formula C6H8AsNO3 B134828 o-Arsanilic acid CAS No. 2045-00-3

o-Arsanilic acid

Cat. No.: B134828
CAS No.: 2045-00-3
M. Wt: 217.05 g/mol
InChI Key: LQCOCUQCZYAYQK-UHFFFAOYSA-N
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Description

o-Arsanilic acid, also known as (2-aminophenyl)arsonic acid, is an organoarsenic compound with the molecular formula C₆H₈AsNO₃ and a molecular weight of 217.05 g/mol . This compound is characterized by the presence of an amino group (-NH₂) attached to a phenyl ring, which is further bonded to an arsonic acid group (-AsO₃H₂). It is a white to light yellow crystalline powder and has been used in various scientific and industrial applications.

Mechanism of Action

Target of Action

It’s known that the compound has been used to promote growth and prevent or treat dysentery in poultry and swine .

Biochemical Pathways

It’s known that arsenic-induced metabolic disorders can disrupt lipid metabolism, amino acid metabolism, and carbohydrate metabolism .

Pharmacokinetics

It’s known that the compound is soluble in water , which could impact its bioavailability.

Result of Action

It’s known that the compound can cause blindness and is ototoxic and nephrotoxic in animals .

Action Environment

The action of o-Arsanilic acid can be influenced by environmental factors. For example, the compound can be transformed into highly toxic arsenate in the environment . Additionally, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other substances.

Biochemical Analysis

Cellular Effects

o-Arsanilic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Some studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with certain transporters or binding proteins, and can have effects on its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminophenylarsonic acid typically involves the reaction of aniline with arsenic acid. . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the efficient formation of the compound.

Industrial Production Methods: Industrial production of 2-aminophenylarsonic acid follows similar synthetic routes but on a larger scale. The process involves the use of reactors equipped with temperature and pH control systems to optimize the yield and purity of the product. The crude product is then purified through recrystallization or other suitable methods to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: o-Arsanilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

o-Arsanilic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: o-Arsanilic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the amino group in the ortho position relative to the arsonic acid group imparts distinct chemical properties compared to its para-substituted counterpart .

Properties

IUPAC Name

(2-aminophenyl)arsonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8AsNO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCOCUQCZYAYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8AsNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174395
Record name 2-Aminophenylarsonic acid
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Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2045-00-3
Record name o-Arsanilic acid
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Record name 2-Aminophenylarsonic acid
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Record name o-Arsanilic acid
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Record name 2-Aminophenylarsonic acid
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Record name 2-aminophenylarsonic acid
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Record name 2-AMINOPHENYLARSONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of o-Arsanilic acid?

A1: this compound, also known as 2-Aminophenylarsonic acid, has the molecular formula C6H8AsNO3. Its structure consists of a benzene ring with an amino group (NH2) at the ortho position (position 2) relative to an arsonic acid group (AsO3H2).

Q2: How does this compound interact with metal ions?

A2: this compound acts as a chelating agent, forming complexes with various metal ions. Studies have shown its interaction with diorganotin(IV) oxides, resulting in polymeric complexes where the arsonic acid group coordinates to the tin center. [, ] Similar interactions have been observed with other metal ions like cobalt(II), nickel(II), zinc(II), and cadmium(II).

Q3: What analytical techniques are commonly employed to detect and quantify this compound?

A3: Several analytical techniques are available for this compound analysis. These include:

  • Capillary electrophoresis coupled with inductively coupled plasma mass spectrometry (CE-ICP-MS): This technique offers high sensitivity and selectivity for arsenic speciation, allowing researchers to distinguish this compound from other arsenic compounds. [, ]
  • High-performance liquid chromatography (HPLC) coupled with various detectors: HPLC can be coupled with UV-Vis detectors or mass spectrometers for separating and quantifying this compound in complex mixtures.
  • Graphite furnace atomic absorption spectrophotometry (GFAAS): GFAAS allows for the determination of total arsenic content, which can be useful for assessing this compound levels after appropriate sample preparation. [, ]

Q4: Are there any known applications of this compound in material science?

A4: this compound has been investigated for its potential in creating functional polymers. By reacting it with polyvinyl alcohol, researchers have synthesized chelating polymers capable of removing metal ions from aqueous solutions. This highlights the potential of this compound as a building block for materials with specific functionalities.

Q5: What is known about the environmental fate of this compound?

A5: Research suggests that this compound can undergo degradation processes in the environment. Studies have focused on identifying degradation products formed when this compound interacts with soil suspensions, particularly those of volcanic origin. Understanding the degradation pathways is crucial for assessing the environmental persistence and potential risks associated with this compound.

Q6: How does the structure of this compound influence its interaction with p-sulfonatocalixarene (PSC6)?

A6: Studies using UV-Vis spectroscopy, HPLC, PL spectra, and NMR have investigated the interaction between this compound and PSC6. The research indicates that the para isomer (p-arsanilic acid) exhibits stronger inclusion complex formation with PSC6 compared to the ortho isomer (this compound). This difference is likely attributed to the steric hindrance posed by the amino group at the ortho position in this compound, hindering its entry into the PSC6 cavity.

Q7: Has this compound been used in the development of analytical methods?

A7: Yes, this compound has been employed as a reagent in spectrophotometric determination methods for osmium and bromate. These applications highlight its utility in analytical chemistry beyond its role as an analyte.

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